molecular formula C16H13N5O3S B11665293 3-(5-Methyl-2-thienyl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide

3-(5-Methyl-2-thienyl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11665293
M. Wt: 355.4 g/mol
InChI Key: CRZICVPGYVABRD-RQZCQDPDSA-N
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Description

“3-(5-Methyl-2-thienyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide” is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(5-Methyl-2-thienyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide” typically involves the condensation of 3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide with 4-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and pyrazole rings.

    Reduction: Reduction of the nitro group to an amino group is a common reaction.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrobenzylidene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The major product would be the corresponding amino derivative.

    Substitution: Substituted derivatives at the nitrobenzylidene moiety.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology

In biological research, it may be investigated for its antimicrobial, antifungal, or anticancer properties.

Medicine

Industry

In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of “3-(5-Methyl-2-thienyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide” would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial cell wall synthesis or disrupt membrane integrity. Molecular targets could include enzymes, receptors, or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide
  • 4-Nitrobenzaldehyde derivatives
  • Other pyrazole derivatives

Uniqueness

The unique combination of the thienyl, pyrazole, and nitrobenzylidene moieties in “3-(5-Methyl-2-thienyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide” may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C16H13N5O3S

Molecular Weight

355.4 g/mol

IUPAC Name

5-(5-methylthiophen-2-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C16H13N5O3S/c1-10-2-7-15(25-10)13-8-14(19-18-13)16(22)20-17-9-11-3-5-12(6-4-11)21(23)24/h2-9H,1H3,(H,18,19)(H,20,22)/b17-9+

InChI Key

CRZICVPGYVABRD-RQZCQDPDSA-N

Isomeric SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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